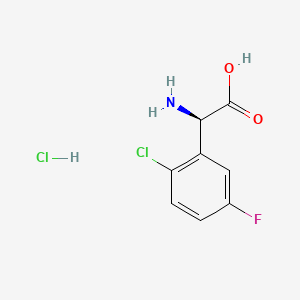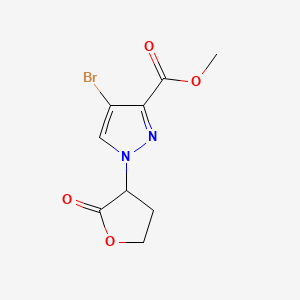
Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole precursor followed by esterification and cyclization to introduce the tetrahydrofuran ring. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate
- Methyl 4-fluoro-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate
- Methyl 4-iodo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H9BrN2O4 |
|---|---|
Poids moléculaire |
289.08 g/mol |
Nom IUPAC |
methyl 4-bromo-1-(2-oxooxolan-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H9BrN2O4/c1-15-9(14)7-5(10)4-12(11-7)6-2-3-16-8(6)13/h4,6H,2-3H2,1H3 |
Clé InChI |
RQNOOFZXWVZYIZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN(C=C1Br)C2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


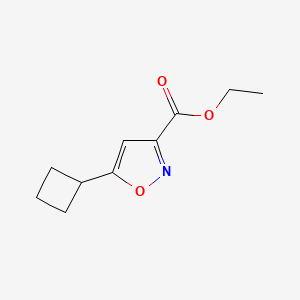
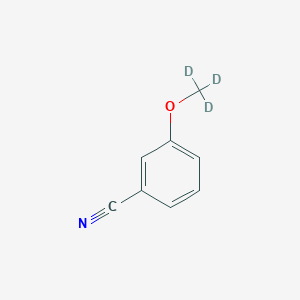
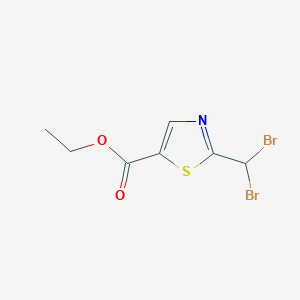
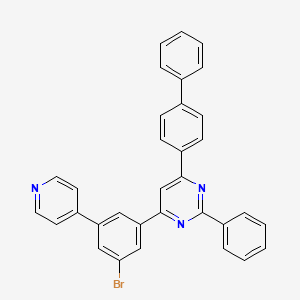
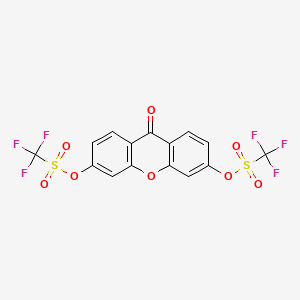
![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
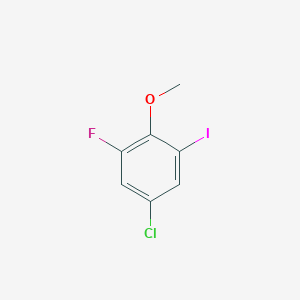
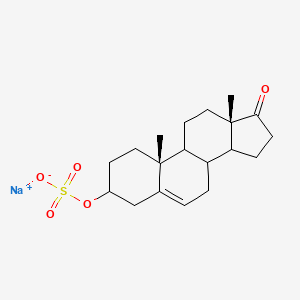
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
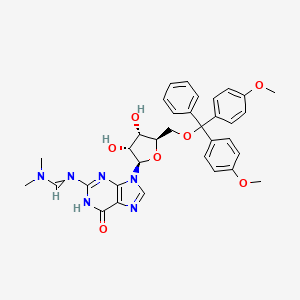
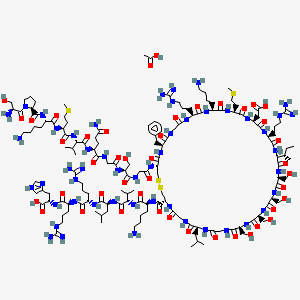
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
